N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N,N-DIETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a quinazolinone moiety, and a thioacetamide group
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H21N3O3S/c1-3-21(4-2)17(23)13-26-19-20-16-10-6-5-9-15(16)18(24)22(19)12-14-8-7-11-25-14/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
RYHPXSSCDOLDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Quinazolinone Formation: The quinazolinone moiety can be synthesized by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Thioacetamide Introduction: The thioacetamide group can be introduced through nucleophilic substitution reactions involving appropriate thioacetamide precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinazolinone moiety may yield dihydroquinazolinones.
Scientific Research Applications
Medicinal Chemistry: This compound may be explored for its potential as an antimicrobial or anticancer agent due to the presence of the furan and quinazolinone moieties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules or as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The furan and quinazolinone moieties may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring structure.
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenylquinazolin-4(3H)-one share the quinazolinone moiety.
Uniqueness
N,N-DIETHYL-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is unique due to the combination of the furan, quinazolinone, and thioacetamide groups in a single molecule. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
